REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[Br:8].[CH3:9][CH:10]([CH3:14])[CH2:11][CH2:12][Zn]>C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.[Pd]>[Br:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[CH2:12][CH2:11][CH:10]([CH3:14])[CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
IC1=C(C=CC=C1)Br
|
Name
|
3-methyl-butyl zinc
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CC(CC[Zn])C
|
Name
|
tri-o-furyl phosphine
|
Quantity
|
72 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
palladium dibenzylidene acetone
|
Quantity
|
88 mg
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.[Pd]
|
Type
|
CUSTOM
|
Details
|
Stir for 2 minutes, until the deep purple solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purge with nitrogen
|
Type
|
ADDITION
|
Details
|
add 2 ml of dry THF
|
Type
|
CUSTOM
|
Details
|
React at rt for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
Add silica gel, concentrate
|
Type
|
WASH
|
Details
|
load onto a flash chromatography column and elute with hexane
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)CCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |